Methyl 2-((4-nitrophenoxy)carbonylamino)acetate
Description
Molecular Formula and Crystallographic Characterization
This compound exhibits a well-defined molecular structure characterized by specific geometric and electronic properties that determine its chemical behavior and biological activity. The compound presents as a white crystalline powder, indicating a highly ordered molecular arrangement in the solid state that contributes to its stability and handling characteristics. The crystalline nature of this compound suggests the presence of intermolecular forces that stabilize the three-dimensional lattice structure, likely involving hydrogen bonding interactions between the carbonylamino groups and electrostatic interactions involving the nitro substituent.
The molecular weight of 318.28 grams per mole establishes the compound as a moderately sized organic molecule with sufficient complexity to exhibit diverse chemical reactivity patterns. This molecular mass is consistent with the presence of multiple heteroatoms and functional groups that contribute to the overall electronic density distribution throughout the molecular framework. The solubility profile demonstrates compatibility with various organic solvents, indicating favorable intermolecular interactions with solvents of similar polarity and hydrogen bonding capability.
| Property | Value | Reference |
|---|---|---|
| Physical State | White crystalline powder | |
| Molecular Weight | 318.28 g/mol | |
| Solubility | Soluble in organic solvents | |
| Chemical Classification | Organic compound (ester and amide) |
The synthesis pathway involves specific chemical reactions utilizing 4-nitrophenol and methyl chloroformate as key reagents, conducted under controlled conditions using organic solvents such as dichloromethane or tetrahydrofuran. This synthetic approach highlights the importance of reaction conditions in achieving optimal yield and purity, demonstrating the precision required in modern organic synthesis to produce compounds of this structural complexity.
Conformational Analysis of the Carbonylamino Acetate Moiety
The carbonylamino acetate moiety represents the central structural feature of this compound, serving as the primary functional unit responsible for the compound's chemical reactivity and biological activity. This structural element combines both ester and amide functionalities within a single molecular framework, creating a unique chemical environment that influences the overall electronic distribution and conformational preferences of the molecule. The presence of the carbonyl group adjacent to the amino functionality establishes a conjugated system that can stabilize various resonance structures, thereby affecting the compound's reactivity profile.
The acetate portion of the molecule contributes to the overall polarity and provides a site for potential hydrolytic reactions under appropriate conditions. The methyl ester group enhances the compound's lipophilicity while maintaining sufficient polarity to interact with biological systems. The conformational flexibility of the acetate moiety allows for rotational freedom around single bonds, enabling the molecule to adopt multiple spatial arrangements that can optimize intermolecular interactions in different chemical environments.
Comparative analysis with related compounds such as methoxycarbonylglycine 4-nitrophenyl ester, which features the structural arrangement (4-nitrophenyl) 2-(methoxycarbonylamino)acetate with molecular formula C₁₀H₁₀N₂O₆ and molecular weight 254.20 grams per mole, reveals significant structural similarities in the carbonylamino acetate framework. The electronic effects within the carbonylamino linkage create a partial double bond character that restricts rotation and influences the preferred conformational states of the molecule.
Electronic Effects of the 4-Nitrophenoxy Substituent
The 4-nitrophenoxy substituent represents a critical structural component that profoundly influences the electronic properties and chemical behavior of this compound. The nitro group, positioned at the para position of the phenyl ring, acts as a strong electron-withdrawing group that significantly alters the electron density distribution throughout the entire molecular system. This electronic perturbation affects not only the immediate phenoxy moiety but also extends its influence through the molecular framework via both inductive and resonance effects.
The electron-withdrawing nature of the nitro group enhances the electrophilic character of the carbonyl carbon in the carbonylamino linkage, making it more susceptible to nucleophilic attack. This electronic activation facilitates various chemical transformations and contributes to the compound's utility as a reactive intermediate in synthetic applications. The phenoxy oxygen atom serves as an electron-donating group that partially compensates for the electron-withdrawing effects of the nitro substituent, creating a balanced electronic environment that stabilizes the overall molecular structure.
Examination of related nitrophenyl derivatives provides insight into the electronic effects of nitro substitution patterns. For instance, methyl 2-(4-nitrophenyl)acetate, with molecular formula C₉H₉NO₄ and molecular weight 195.17 grams per mole, demonstrates how direct attachment of the nitrophenyl group to an acetate moiety influences electronic properties. The compound N-(4-nitrophenyl)glycine, characterized by molecular formula C₈H₈N₂O₄ and molecular weight 196.16 grams per mole, illustrates the electronic effects when the nitrophenyl group is attached through an amino linkage.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Electronic Feature |
|---|---|---|---|
| This compound | - | 318.28 | Nitrophenoxy substitution |
| Methyl 2-(4-nitrophenyl)acetate | C₉H₉NO₄ | 195.17 | Direct nitrophenyl attachment |
| N-(4-nitrophenyl)glycine | C₈H₈N₂O₄ | 196.16 | Amino-linked nitrophenyl |
Comparative Analysis with Related Nitrophenyl Carbonyl Derivatives
The structural and electronic properties of this compound can be better understood through systematic comparison with related nitrophenyl carbonyl derivatives that share similar functional group arrangements. This comparative approach reveals how subtle structural modifications influence chemical reactivity, biological activity, and physicochemical properties within this class of compounds. The analysis encompasses both direct structural analogs and compounds with modified linkage patterns or substitution arrangements.
Methyl 2-[(4-nitrophenyl)amino]acetate, with molecular formula C₉H₁₀N₂O₄ and molecular weight 210.19 grams per mole, represents a closely related derivative where the phenoxy linkage is replaced by a direct amino connection. This structural modification eliminates the oxygen atom from the linking chain, resulting in a more compact molecular architecture with altered electronic properties. The compound exhibits different reactivity patterns due to the increased nucleophilicity of the nitrogen atom when directly attached to the nitrophenyl ring system.
Methoxycarbonylglycine 4-nitrophenyl ester demonstrates an alternative structural arrangement where the nitrophenyl group serves as the ester component rather than being incorporated into the carbonylamino framework. This compound, with molecular formula C₁₀H₁₀N₂O₆ and molecular weight 254.20 grams per mole, illustrates how positional changes in functional group attachment significantly influence molecular properties and chemical behavior. The electronic effects in this arrangement differ substantially from those observed in this compound due to the altered electron flow pathways.
The compound methyl (4-nitrophenoxy)acetate, characterized by molecular formula C₉H₉NO₅ and molecular weight 211.17 grams per mole, provides insight into the structural simplification achieved by removing the carbonylamino functionality. This simpler analog demonstrates the contribution of each functional group to the overall molecular properties and helps identify the specific effects attributable to the carbonylamino moiety in the target compound.
Advanced derivatives such as (S)-2-methoxyethyl 2-[(4-nitrophenoxy)carbonylamino]-3-phenylpropanoate, with molecular formula C₁₉H₂₀N₂O₇ and molecular weight 388.4 grams per mole, illustrate how additional structural complexity can be introduced while maintaining the core nitrophenoxy carbonylamino framework. These extended analogs provide valuable information about structure-activity relationships and demonstrate the versatility of the nitrophenoxy carbonylamino motif as a building block for more complex molecular architectures.
| Derivative | Formula | MW (g/mol) | Key Structural Feature |
|---|---|---|---|
| Methyl 2-[(4-nitrophenyl)amino]acetate | C₉H₁₀N₂O₄ | 210.19 | Direct amino linkage |
| Methoxycarbonylglycine 4-nitrophenyl ester | C₁₀H₁₀N₂O₆ | 254.20 | Nitrophenyl ester position |
| Methyl (4-nitrophenoxy)acetate | C₉H₉NO₅ | 211.17 | Simplified structure |
| (S)-2-methoxyethyl derivative | C₁₉H₂₀N₂O₇ | 388.4 | Extended chain length |
Properties
IUPAC Name |
methyl 2-[(4-nitrophenoxy)carbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-17-9(13)6-11-10(14)18-8-4-2-7(3-5-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPXSPYCFZBHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Steps:
- Preparation of Reactants : Methyl glycinate and 4-nitrophenyl chloroformate are prepared or obtained.
- Reaction Setup : The reaction is typically carried out in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- Base Addition : A base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added to facilitate the reaction.
- Reaction Conditions : The mixture is stirred at room temperature or slightly elevated temperatures for several hours.
- Purification : The product is purified using techniques like silica gel column chromatography.
Detailed Synthesis Protocol
Materials Needed:
Procedure:
- In a round-bottom flask, combine methyl glycinate and the chosen solvent (e.g., DCM).
- Add 4-nitrophenyl chloroformate slowly while stirring.
- Add TEA or DMAP to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Monitor the reaction progress using TLC.
- Once complete, evaporate the solvent under reduced pressure.
- Purify the crude product using silica gel column chromatography.
Chemical Properties
| Property | Value/Description |
|---|---|
| CAS No. | 890929-48-3 |
| Molecular Formula | C10H10N2O6 |
| Molecular Weight | 254.2 g/mol |
| IUPAC Name | methyl 2-[(4-nitrophenoxy)carbonylamino]acetate |
| Standard InChI | InChI=1S/C10H10N2O6/c1-17-9(13)6-11-10(14)18-8-4-2-7(3-5-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |
| Standard InChIKey | NQPXSPYCFZBHBA-UHFFFAOYSA-N |
| SMILES | COC(=O)CNC(=O)OC1=CC=C(C=C1)N+[O-] |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and carbamate groups undergo hydrolysis under acidic or basic conditions.
Mechanistic Insight :
-
Basic hydrolysis of the ester proceeds via nucleophilic attack by hydroxide at the carbonyl, forming a tetrahedral intermediate .
-
Acidic hydrolysis of the carbamate involves protonation of the carbonyl oxygen, facilitating nitrophenoxy group departure as 4-nitrophenol .
Aminolysis and Nucleophilic Substitution
The 4-nitrophenoxy group acts as a leaving group in reactions with amines or alcohols.
Key Observations :
-
Secondary alicyclic amines exhibit higher reactivity due to reduced steric hindrance .
-
Electron-withdrawing groups on aromatic thiols accelerate thioesterification .
Reduction of the Nitro Group
Catalytic hydrogenation converts the nitro group to an amine.
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, RT, 12 h | Methyl 2-((4-aminophenoxy)carbonylamino)acetate | 90% | |
| NaBH₄/CuCl₂ | MeOH, 0°C → RT, 2 h | Same as above | 78% |
Applications :
Thermal Decomposition
At elevated temperatures, the compound undergoes degradation.
| Temperature | Time | Major Products | Notes | Source |
|---|---|---|---|---|
| 150°C | 1 h | 4-Nitrophenol + methyl glycinate | Exothermic decomposition | |
| 200°C | 30 min | CO₂ + methylamine + nitrobenzene derivatives | Radical-mediated pathways |
Safety Note :
Decomposition above 180°C releases toxic gases (e.g., NOₓ), necessitating controlled thermal handling .
Comparative Reactivity with Analogues
Reactivity trends relative to similar compounds:
| Compound | Hydrolysis Rate (k, h⁻¹) | Aminolysis Efficiency (%) | Source |
|---|---|---|---|
| Methyl 2-(4-nitrophenyl)acetate | 0.12 | 35 | |
| Methyl N-(4-nitrophenoxy)carbonylvalinate | 0.08 | 78 | |
| Target compound | 0.15 | 82 |
Trend Analysis :
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-((4-nitrophenoxy)carbonylamino)acetate has the molecular formula . Its structure includes a nitrophenyl group, which contributes to its reactivity and biological activity. The compound can be synthesized through the reaction of 4-nitrophenol with methyl chloroformate in the presence of a base, followed by glycine addition.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It is utilized in organic synthesis for creating derivatives that may possess enhanced properties or functionalities.
Biology
This compound is studied for its potential biological activity , particularly its interactions with biomolecules. It has been investigated for its effects on enzyme activity and receptor interactions, making it a candidate for further biological research.
Medicine
In the field of medicine, this compound is being explored as a precursor for drug synthesis . Its derivatives may exhibit therapeutic properties, particularly in cancer treatment and antimicrobial applications.
Anticancer Activity
Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 12 |
These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Industry
In industrial applications, the compound is utilized as a reagent in various chemical processes, contributing to the development of new materials and formulations.
Antimicrobial Study
A recent study evaluated the antimicrobial activity of several nitro-substituted compounds, including this compound. The agar disc diffusion method demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
Mechanistic Insights
Molecular docking studies have elucidated binding interactions between this compound and target proteins involved in cancer progression. These studies highlighted critical hydrogen bonding interactions that contribute to its bioactivity.
Mechanism of Action
The mechanism by which Methyl 2-((4-nitrophenoxy)carbonylamino)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Structural Variations: The target compound’s carbamate group distinguishes it from simpler esters like ethyl 2-(4-nitrophenoxy)acetate . This group may enhance stability in aqueous environments compared to hydrolytically labile esters. Halogenated analogs (e.g., bromophenyl-triazole , chloro-nitrobenzoyl ) exhibit modified electronic properties, affecting solubility and reactivity. Fluorinated derivatives (e.g., ) show increased electrophilicity, useful in photoactive probes.
Ethyl 2-(4-nitrophenoxy)acetate’s crystal structure provides a model for predicting packing efficiency and solubility of the target compound.
Reactivity and Applications: The 4-nitrophenoxy group in all compounds facilitates leaving-group chemistry, critical in prodrug activation or polymer synthesis. Methyl [(4-chloro-3-nitrobenzoyl)amino]acetate demonstrates antimicrobial activity, suggesting the target compound could be tuned for similar applications by modifying substituents.
Physical Properties :
- Molecular weights range from 225.20 (simpler esters) to 447.25 g/mol (bulky triazole derivatives) . The target compound’s intermediate weight (254.20 g/mol) balances solubility and synthetic versatility.
- Crystallographic data (e.g., Rint = 0.044 for ) indicate well-defined intermolecular interactions, which could guide formulation strategies.
Biological Activity
Methyl 2-((4-nitrophenoxy)carbonylamino)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 236.22 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is closely linked to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
- Interference with DNA Synthesis : Similar compounds have shown the ability to disrupt DNA replication, leading to cell death in rapidly dividing cells, such as cancer cells .
- Antimicrobial Activity : Its structural features suggest potential interactions with bacterial cell membranes or metabolic pathways crucial for bacterial survival .
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound has a promising profile as a potential antibacterial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. In various cancer cell lines, including breast and lung cancer models, the compound demonstrated cytotoxic effects. The IC50 values are presented below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 12 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of several nitro-substituted compounds, including this compound. The study utilized the agar disc diffusion method and found that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another investigation focused on the anticancer properties of nitrophenyl derivatives. This compound was tested against various cancer cell lines, revealing promising results in inhibiting growth and inducing apoptosis .
- Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies highlighted critical hydrogen bonding interactions that may contribute to its bioactivity .
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-((4-nitrophenoxy)carbonylamino)acetate?
Methodology:
- Step 1: Start with 4-nitrophenylacetic acid (CAS 104-03-0), a commercially available precursor . React it with methyl chloroformate under basic conditions (e.g., NaHCO₃ in THF) to introduce the carbamate group.
- Step 2: Protect the amino group via acylation using acetic anhydride, followed by esterification with methanol/H⁺ to yield the methyl ester.
- Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
- Reference Synthesis: Analogous methods for nitrophenoxy derivatives (e.g., Ethyl (5-fluoro-2-nitrophenoxy)acetate) suggest similar activation strategies for nitrophenoxy intermediates .
Basic: How should researchers handle this compound given limited toxicological data?
Methodology:
- PPE: Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
- Storage: Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the ester/carbamate groups .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Incinerate solid waste via certified hazardous waste protocols .
Basic: What spectroscopic techniques are optimal for characterization?
Methodology:
- NMR: Use ¹H/¹³C NMR (DMSO-d₆) to identify the methyl ester (δ ~3.6 ppm), carbamate NH (δ ~10.2 ppm), and nitrophenoxy aromatic protons (δ ~8.2–8.4 ppm) .
- IR: Confirm carbonyl stretches (C=O ester ~1740 cm⁻¹, carbamate ~1680 cm⁻¹) and nitro group (~1520 cm⁻¹) .
- MS: High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₀N₂O₆: 254.05) .
Advanced: How can X-ray crystallography resolve its molecular structure, and what challenges arise?
Methodology:
- Crystallization: Use slow vapor diffusion (e.g., dichloromethane/hexane) to grow single crystals.
- Data Collection: Employ synchrotron radiation (λ = 0.71073 Å) for high-resolution data.
- Refinement: Use SHELXL for structure solution; challenges include disorder in the nitrophenoxy group and hydrogen bonding between carbamate NH and ester oxygen .
- Validation: Check R-factor convergence (<5%) and validate geometry with PLATON .
Advanced: What mechanistic role does the nitrophenoxy group play in nucleophilic reactions?
Methodology:
- Kinetic Studies: Compare reaction rates with non-nitro analogs (e.g., 4-methoxyphenoxy derivatives) in nucleophilic acyl substitutions. Use UV-Vis to monitor nitro group stabilization of transition states .
- DFT Calculations: Optimize transition-state geometries (B3LYP/6-31G*) to confirm electron-withdrawing effects of the nitro group, which enhance leaving-group ability .
Advanced: How to resolve discrepancies between DFT-predicted and experimental NMR chemical shifts?
Methodology:
- Computational Setup: Perform GIAO NMR calculations (B3LYP/6-311++G**) in DMSO using Gaussian.
- Error Analysis: If deviations >0.5 ppm occur, check for solvent effects (e.g., implicit vs. explicit solvation models) or conformational flexibility in the carbamate group .
- Experimental Calibration: Use reference compounds (e.g., 4-nitrophenylacetic acid) to validate computational protocols .
Advanced: How to optimize its use as a precursor in peptide coupling reactions?
Methodology:
- Activation: Convert the carbamate to an active ester (e.g., pentafluorophenyl ester) using DCC/DMAP in anhydrous DMF .
- Coupling Efficiency: Monitor via LC-MS for amide bond formation. Optimize equivalents (1.2–1.5 eq) to minimize side reactions .
- Scale-Up: Use flow chemistry with immobilized catalysts (e.g., polymer-supported HOBt) to enhance yield and reduce purification steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
